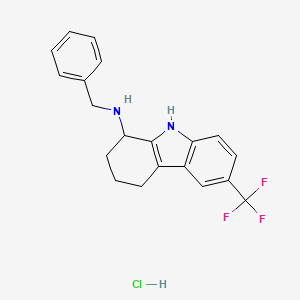
N-benzyl-6-(trifluoromethyl)-2,3,4,9-tetrahydro-1H-carbazol-1-amine Hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-benzyl-6-(trifluoromethyl)-2,3,4,9-tetrahydro-1H-carbazol-1-amine Hydrochloride is a synthetic organic compound that belongs to the class of carbazole derivatives. This compound is characterized by the presence of a trifluoromethyl group, which imparts unique chemical and physical properties. It is often used in scientific research due to its potential biological activities and applications in various fields.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-6-(trifluoromethyl)-2,3,4,9-tetrahydro-1H-carbazol-1-amine Hydrochloride typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Carbazole Core: The initial step involves the formation of the carbazole core through a cyclization reaction. This can be achieved by reacting an appropriate aniline derivative with a suitable cyclizing agent under controlled conditions.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced via a nucleophilic substitution reaction using a trifluoromethylating agent such as trifluoromethyl iodide.
Benzylation: The benzyl group is introduced through a benzylation reaction, typically using benzyl chloride in the presence of a base.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.
化学反应分析
Types of Reactions
N-benzyl-6-(trifluoromethyl)-2,3,4,9-tetrahydro-1H-carbazol-1-amine Hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl and trifluoromethyl positions, using reagents such as sodium hydride or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium, hydrogen peroxide in basic medium.
Reduction: Lithium aluminum hydride in dry ether, sodium borohydride in methanol.
Substitution: Sodium hydride in dimethylformamide, potassium tert-butoxide in tetrahydrofuran.
Major Products Formed
Oxidation: Oxidized carbazole derivatives.
Reduction: Reduced carbazole derivatives.
Substitution: Substituted carbazole derivatives with various functional groups.
科学研究应用
N-benzyl-6-(trifluoromethyl)-2,3,4,9-tetrahydro-1H-carbazol-1-amine Hydrochloride has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activities.
Industry: Utilized in the development of novel materials and as a precursor in the synthesis of specialty chemicals.
作用机制
The mechanism of action of N-benzyl-6-(trifluoromethyl)-2,3,4,9-tetrahydro-1H-carbazol-1-amine Hydrochloride involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain enzymes or receptors, leading to modulation of their activity. This can result in various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells.
相似化合物的比较
Similar Compounds
- N-benzyl-6-(trifluoromethyl)-2,3,4,9-tetrahydro-1H-carbazol-1-amine
- 6-(trifluoromethyl)-2,3,4,9-tetrahydro-1H-carbazol-1-amine
- N-benzyl-2,3,4,9-tetrahydro-1H-carbazol-1-amine
Uniqueness
N-benzyl-6-(trifluoromethyl)-2,3,4,9-tetrahydro-1H-carbazol-1-amine Hydrochloride is unique due to the presence of both the benzyl and trifluoromethyl groups, which impart distinct chemical and biological properties. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, while the benzyl group contributes to its binding affinity and selectivity towards specific molecular targets.
属性
分子式 |
C20H20ClF3N2 |
|---|---|
分子量 |
380.8 g/mol |
IUPAC 名称 |
N-benzyl-6-(trifluoromethyl)-2,3,4,9-tetrahydro-1H-carbazol-1-amine;hydrochloride |
InChI |
InChI=1S/C20H19F3N2.ClH/c21-20(22,23)14-9-10-17-16(11-14)15-7-4-8-18(19(15)25-17)24-12-13-5-2-1-3-6-13;/h1-3,5-6,9-11,18,24-25H,4,7-8,12H2;1H |
InChI 键 |
HODIKMVALOOTMH-UHFFFAOYSA-N |
规范 SMILES |
C1CC(C2=C(C1)C3=C(N2)C=CC(=C3)C(F)(F)F)NCC4=CC=CC=C4.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-{[(Tert-butoxy)carbonyl]amino}-5,5-difluoropentanoic acid](/img/structure/B13459146.png)
![2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)ethyl]-3-oxo-2,3-dihydro-1H-isoindole-5-carboxylic acid](/img/structure/B13459154.png)
![5-chloro-3-cyclopropyl-2-methyl-3H-imidazo[4,5-b]pyridine](/img/structure/B13459155.png)
![[2-Fluoro-4-(trifluoromethoxy)phenyl]hydrazine hydrochloride](/img/structure/B13459161.png)
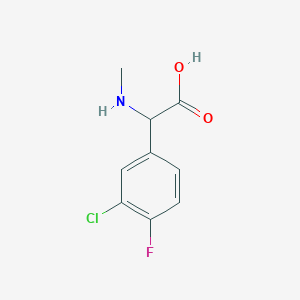
acetic acid](/img/structure/B13459172.png)
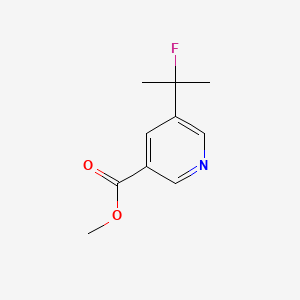
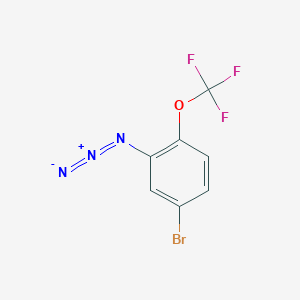
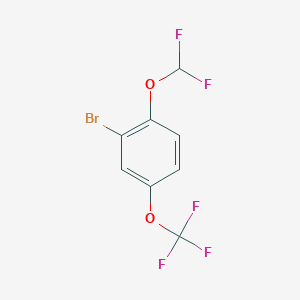
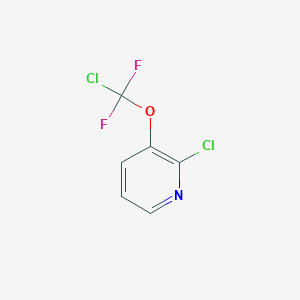
![Benzo[d]oxazol-4-ylboronic acid](/img/structure/B13459195.png)

![tert-butyl N-{2-[(piperidin-4-yl)formamido]ethyl}carbamate hydrochloride](/img/structure/B13459213.png)

